

The Synthesis and History of Bromonitromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromonitromethane*

Cat. No.: *B042901*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromonitromethane (CH_2BrNO_2) is a valuable and versatile C1 building block in modern organic synthesis, enabling the construction of complex nitrogen-containing molecules, including heterocycles and chiral amino acids. Its utility is underscored by its application in the synthesis of pharmaceuticals, such as the broad-spectrum antibiotic trovafloxacin. This technical guide provides a comprehensive overview of the discovery and historical development of **bromonitromethane**, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and a discussion of its key applications. Particular attention is given to the evolution of its synthesis from early, low-yield methods to modern, optimized, and scalable laboratory procedures.

Discovery and Historical Context

The emergence of **bromonitromethane** is rooted in the broader exploration of nitroalkane chemistry in the latter half of the 19th century. While a definitive "discovery" paper for **monobromonitromethane** is not readily identifiable, the work of J. Tscherniak in 1875 is a key early milestone in the study of halogenated nitroalkanes. Early methods for the synthesis of **bromonitromethane** were often plagued by low yields and the formation of significant amounts of di- and tri-brominated byproducts.

A significant advancement came in 1953 with a U.S. patent that detailed a method for producing **monobromonitromethane** with improved yields by carefully controlling reaction conditions.^[1] This work highlighted the challenges in selectively monobrominating nitromethane and set the stage for further process optimization. In recent years, the accessibility of **bromonitromethane** from commercial suppliers has declined, leading to a renewed interest in reliable and scalable laboratory syntheses.^{[2][3][4]} A 2022 publication in the Journal of Organic Chemistry provided a thoroughly optimized and reproducible protocol for the decagram-scale synthesis of **bromonitromethane**, addressing the inconsistencies of previously reported methods.^[2]

Physicochemical and Spectroscopic Properties

Bromonitromethane is a clear, yellow liquid and a strong oxidizing agent.^[5] Its key physical and spectroscopic properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	CH ₂ BrNO ₂	[6]
Molecular Weight	139.94 g/mol	[6]
Appearance	Clear yellow liquid	
Boiling Point	146-148 °C at 750 mmHg	[7]
Density	2.007 g/mL at 25 °C	[7]
Refractive Index (n ₂₀ /D)	1.496	
¹ H NMR (CDCl ₃)	δ ~5.5 ppm (s, 2H)	[8]
¹³ C NMR (CDCl ₃)	δ ~45 ppm	[8]
IR (neat)	v ~1560 cm ⁻¹ (asymmetric NO ₂ stretch), ~1370 cm ⁻¹ (symmetric NO ₂ stretch)	[8]
Mass Spectrum (EI)	m/z 139/141 [M ⁺], 93/95 [M-NO ₂] ⁺	[8]

Experimental Protocols

This section provides detailed experimental protocols for both a historical and a modern, optimized synthesis of **bromonitromethane**.

Early Synthesis Method (Adapted from U.S. Patent 2,632,776)[1]

This method focuses on the controlled addition of bromine to a freshly prepared aqueous solution of the sodium salt of nitromethane.

Materials:

- Nitromethane (61 g, 1 mol)
- Sodium hydroxide (40 g, 1 mol)
- Bromine (160 g, 1 mol)
- Water
- Ice

Procedure:

- An aqueous solution of sodium hydroxide is prepared and cooled with ice.
- Nitromethane is added with stirring to the cold sodium hydroxide solution to form an aqueous solution of the sodium salt of nitromethane. The temperature is maintained between 8-9 °C.
- Approximately 160 g of bromine is poured into the freshly prepared nitromethane salt solution.
- The reaction mixture is maintained at a temperature below 35 °C.
- The brominated nitromethane product is then separated from the reaction mixture.

Note: This early method often resulted in the formation of polybrominated byproducts. The key to improving the yield of the monobrominated product was found to be the rapid admixing of the reactants and maintaining a dilute solution.[1]

Modern Optimized Synthesis (Adapted from Thorpe et al., J. Org. Chem. 2022, 87, 8, 5451–5455)[2]

This protocol has been optimized for reproducibility and scalability, consistently providing high yields of **bromonitromethane** with minimal dibrominated byproduct.

Materials:

- Nitromethane
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Sodium bromide (NaBr)
- Water
- Ice

Optimized Reaction Conditions:

Entry	Scale (g)	NaBr (equiv)	Temperature (°C)	Bromine Addition	Product Ratio (mono:di)	Distilled Yield (%)
1	10	0.1	0	Single	>20:1	66
2	28	0.1	0	Single	>20:1	75
3	56	0.1	0	Dropwise	>20:1	72

Procedure (for 28 g scale):

- A mechanically stirred flask is charged with water, sodium hydroxide, and sodium bromide and cooled in an ice bath to 0 °C.
- Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.
- Bromine is added as a single portion to the vigorously stirred solution, maintaining the temperature at 0 °C.
- After a short reaction time, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by acidification.
- The product is extracted with an organic solvent (e.g., dichloromethane).
- The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude **bromonitromethane**. For most applications, the crude product is of sufficient purity and distillation is optional.[2]

Key Synthetic Applications and Pathways

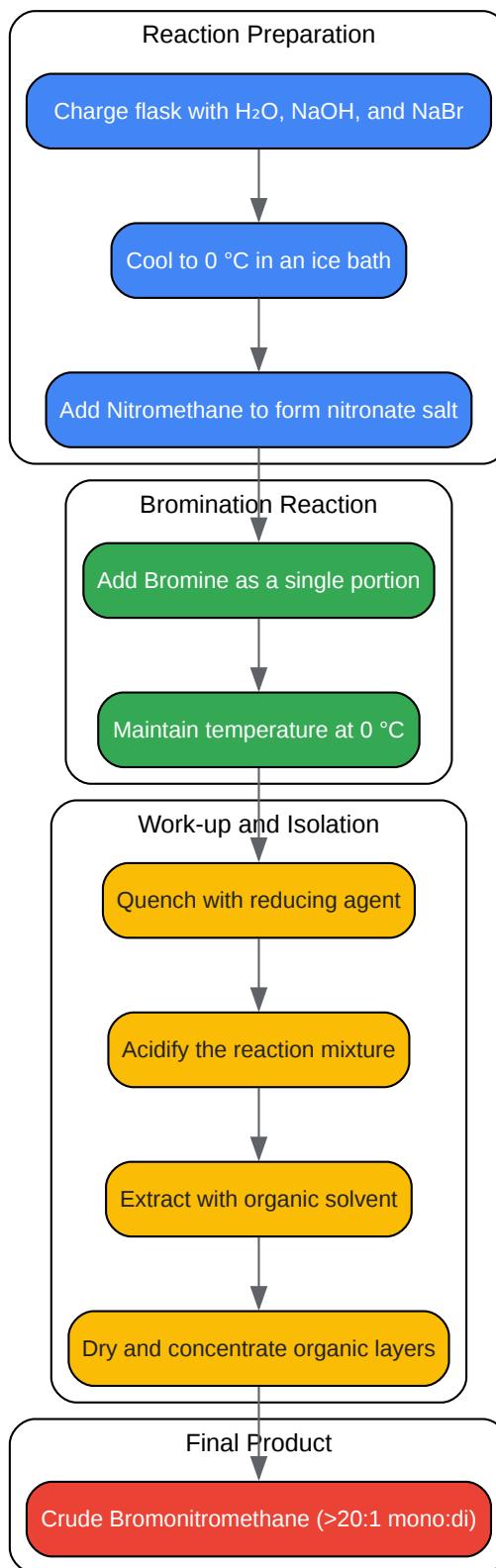
Bromonitromethane is a versatile reagent due to the presence of both an electrophilic bromine atom and an acidic α -proton, allowing it to act as both an electrophile and a nucleophile.[3][7]

Synthesis of Nitro-containing Heterocycles

Bromonitromethane is a key precursor for the synthesis of various nitro-substituted heterocycles, such as nitrothiophenes and nitrobenzofurans.[9]

Umpolung Amide Synthesis

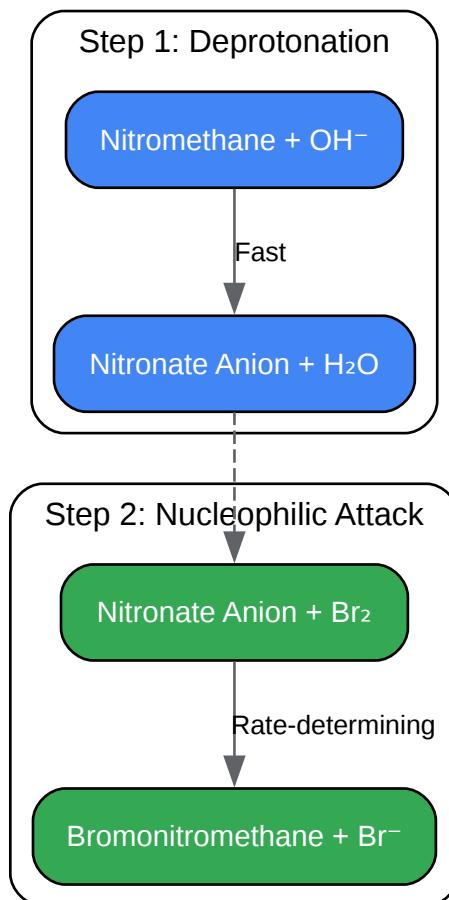
It is used in the production of α -bromo nitroalkane donors for Umpolung Amide Synthesis, a method that inverts the typical polarity of amide bond formation.[5]


Henry Reaction

Bromonitromethane participates in the sodium iodide-catalyzed Henry reaction for the preparation of (Z)-1-bromo-1-nitroalkenes.[5]

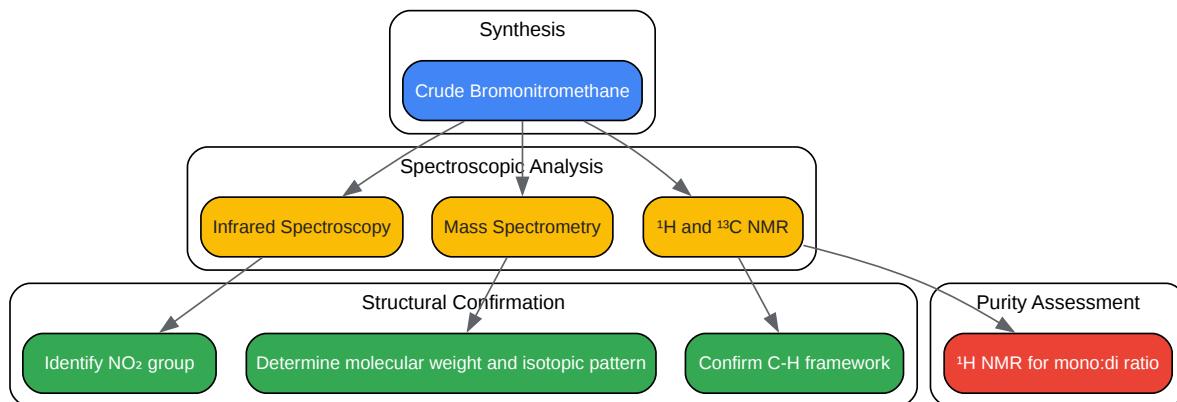
Cyclopropanation Reactions

It is employed in the diastereo- and enantioselective cyclopropanation of β,γ -unsaturated α -ketoesters.^[5]


Visualized Workflows and Pathways Optimized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Optimized synthesis workflow for **bromonitromethane**.


Reaction Mechanism: Base-Catalyzed Bromination of Nitromethane

[Click to download full resolution via product page](#)

Caption: Mechanism of nitromethane bromination.

Characterization Workflow for Synthesized Bromonitromethane

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **bromonitromethane**.

Conclusion

Bromonitromethane has a rich history that reflects the broader development of organic chemistry, from early exploratory syntheses to modern, highly optimized, and well-understood reactions. Its continued importance in synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical applications, highlights the enduring value of this simple yet versatile C1 synthon. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive resource for the synthesis, characterization, and application of **bromonitromethane** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2632776A - Production of monobromonitromethane - Google Patents [patents.google.com]
- 2. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromonitromethane | CH₂BrNO₂ | CID 68423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromonitromethane(563-70-2) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Synthesis and History of Bromonitromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042901#discovery-and-history-of-bromonitromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com